Whitepaper: A Methodical Approach to the Structural Elucidaion of C15H13FN4O3
Whitepaper: A Methodical Approach to the Structural Elucidaion of C15H13FN4O3
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide outlines a comprehensive and systematic workflow for the structural elucidation of a novel organic compound with the molecular formula C15H13FN4O3.
Introduction
The determination of the precise chemical structure of a novel molecular entity is a cornerstone of chemical research and drug discovery. The molecular formula C15H13FN4O3 suggests a complex aromatic system with multiple nitrogen and oxygen heteroatoms, as well as a fluorine substituent. The degree of unsaturation for this formula is calculated to be 11, indicating the presence of several rings and/or multiple bonds. This guide will detail the multi-technique analytical approach required to unambiguously determine the constitution and connectivity of such a compound.
The Structural Elucidation Workflow
The overall strategy for elucidating the structure of a new chemical entity follows a logical progression from establishing the molecular formula to piecing together the molecular framework and finally confirming the proposed structure.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Experimental Protocols & Data Presentation
This section details the key analytical techniques and presents hypothetical, yet plausible, data for a compound with the formula C15H13FN4O3.
Elemental Analysis
Protocol: Combustion analysis is performed on a calibrated elemental analyzer. A precisely weighed sample of the purified compound is combusted in a furnace with excess oxygen. The resulting gases (CO2, H2O, N2) are separated and quantified by thermal conductivity detection. Fluorine content can be determined by ion chromatography after combustion and absorption.
Hypothetical Data:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 57.51 | 57.48 |
| Hydrogen (H) | 4.18 | 4.21 |
| Fluorine (F) | 6.06 | 6.02 |
| Nitrogen (N) | 17.88 | 17.91 |
| Oxygen (O) | 14.37 | 14.38 |
High-Resolution Mass Spectrometry (HRMS)
Protocol: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The instrument is calibrated to provide highly accurate mass-to-charge ratio (m/z) measurements.
Hypothetical Data:
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated m/z for [M+H]+ | 315.1099 |
| Observed m/z for [M+H]+ | 315.1095 |
This high-resolution data confirms the molecular formula C15H13FN4O3.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm-1.
Hypothetical Data:
| Wavenumber (cm-1) | Intensity | Assignment |
| 3350 | Medium, Sharp | N-H Stretch (Amine or Amide) |
| 3050 | Weak | Aromatic C-H Stretch |
| 1680 | Strong | C=O Stretch (Amide) |
| 1610 | Strong | C=C Stretch (Aromatic) |
| 1550 | Strong | N-H Bend / C=N Stretch |
| 1250 | Strong | C-F Stretch |
| 1200 | Medium | C-O Stretch |
The FTIR spectrum suggests the presence of an amide, an aromatic system, and a carbon-fluorine bond.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: All NMR spectra are recorded on a 500 MHz spectrometer using DMSO-d6 as the solvent. 1H and 13C chemical shifts are referenced to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.20 | s | 1H | - | Amide N-H |
| 8.50 | d | 1H | 2.5 | Aromatic H |
| 8.10 | dd | 1H | 8.0, 2.5 | Aromatic H |
| 7.80 | d | 1H | 8.0 | Aromatic H |
| 7.50 | t | 1H | 7.5 | Aromatic H |
| 7.30 | d | 2H | 8.5 | Aromatic H |
| 7.15 | t | 2H | 8.5 | Aromatic H (coupled to F) |
| 4.10 | s | 3H | - | -OCH3 |
| Chemical Shift (ppm) | Assignment |
| 165.0 | C=O (Amide) |
| 162.5 (d, J=245 Hz) | C-F |
| 158.0 | Aromatic C |
| 145.0 | Aromatic C |
| 135.0 | Aromatic C |
| 130.0 (d, J=8 Hz) | Aromatic C |
| 128.0 | Aromatic C |
| 125.0 | Aromatic C |
| 122.0 | Aromatic C |
| 120.0 | Aromatic C |
| 118.0 | Aromatic C |
| 115.5 (d, J=22 Hz) | Aromatic C |
| 55.0 | -OCH3 |
A suite of 2D NMR experiments (COSY, HSQC, HMBC) would be required to establish the final connectivity. The following diagram illustrates the logical flow of interpreting this data.
Caption: Workflow for assembling a structure from 1D and 2D NMR data.
Structure Proposal and Verification
Based on the hypothetical data, a plausible structure for C15H13FN4O3 is proposed. The combined data from HRMS, FTIR, and NMR are used to build the final structure. For example, the HMBC correlations would be critical in connecting the fluorophenyl ring, the other aromatic system, and the methoxy group through the amide and other heteroatoms. The final proposed structure must be consistent with all observed spectroscopic data. Further confirmation could be achieved through X-ray crystallography if a suitable crystal can be obtained.
Conclusion
The structural elucidation of a novel compound such as C15H13FN4O3 is a systematic process that relies on the integration of data from multiple analytical techniques.[6][7] By following a logical workflow encompassing elemental analysis, mass spectrometry, and various NMR techniques, a definitive structure can be proposed and verified. This guide provides a framework for researchers to approach such challenges in a methodical and efficient manner.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. azooptics.com [azooptics.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
